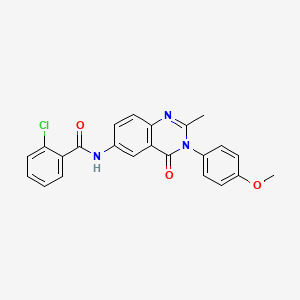
2-chloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-chloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a useful research compound. Its molecular formula is C23H18ClN3O3 and its molecular weight is 419.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-chloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
- Molecular Formula : C23H18ClN3O3
- Molecular Weight : 419.9 g/mol
- CAS Number : 1105206-79-8
The compound's structure features a quinazolinone core, which is known for diverse biological activities. The presence of the chloro and methoxy groups may enhance its pharmacological properties.
Research indicates that compounds with similar structures often exert their effects through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. This inhibition is often assessed using the MTT assay, which measures cell viability.
- Induction of Apoptosis : Flow cytometry studies suggest that this compound may induce apoptosis in cancer cells by upregulating pro-apoptotic factors such as cleaved PARP and caspase-3 .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, disrupting normal cell division and contributing to its anti-cancer effects .
Biological Activity Data
The biological activity of this compound has been evaluated in several studies:
| Cell Line | IC50 (μM) | Mechanism | Reference |
|---|---|---|---|
| A431 | 1.5 | Inhibition of proliferation | |
| A549 | 2.0 | Induction of apoptosis | |
| H1299 | 1.8 | Cell cycle arrest |
Case Studies
- In Vitro Studies : In a study involving various cancer cell lines, this compound exhibited significant cytotoxicity against A431 and A549 cells with IC50 values below 5 μM. The study highlighted its potential as an anti-cancer agent due to its ability to induce apoptosis and inhibit cell migration .
- In Vivo Studies : Preliminary in vivo studies using xenograft models have suggested that this compound can significantly reduce tumor growth without noticeable toxicity to normal tissues. These findings indicate its potential for further development as a therapeutic agent against solid tumors .
Discussion
The biological activity of this compound suggests it could be a promising candidate for further research in cancer therapy. Its ability to inhibit key signaling pathways involved in cell proliferation and survival positions it as a potential dual-action drug targeting both tumor growth and associated inflammatory responses.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-14-25-21-12-7-15(26-22(28)18-5-3-4-6-20(18)24)13-19(21)23(29)27(14)16-8-10-17(30-2)11-9-16/h3-13H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWHHLAHNRAJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)N1C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














